molecular formula C10H11BrO3 B2896003 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone CAS No. 1692076-11-1

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

Cat. No.: B2896003
CAS No.: 1692076-11-1
M. Wt: 259.099
InChI Key: DYGUEKPTGCEENU-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3. It is a brominated derivative of ethanone, featuring two methoxy groups attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2,6-dimethoxyacetophenone using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted ethanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2,5-dimethoxyphenyl)ethanone: Similar structure with a different position of the methoxy group.

    1-(4-Iodo-2,6-dimethoxyphenyl)ethanone: Iodine substituent instead of bromine.

    1-(4-Bromo-2-methoxyphenyl)ethanone: Only one methoxy group.

Uniqueness

The presence of two methoxy groups enhances its solubility and interaction with various reagents, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-(4-bromo-2,6-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGUEKPTGCEENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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